(R)-Boc-4-amino-6-methylthio-hexanoic acid
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Overview
Description
®-Boc-4-amino-6-methylthio-hexanoic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a Boc-protected amino group, a methylthio substituent, and a hexanoic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Boc-4-amino-6-methylthio-hexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-4-amino-6-methylthio-hexanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of ®-Boc-4-amino-6-methylthio-hexanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-Boc-4-amino-6-methylthio-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Free amine derivatives.
Scientific Research Applications
®-Boc-4-amino-6-methylthio-hexanoic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of ®-Boc-4-amino-6-methylthio-hexanoic acid depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-4-amino-6-methylthio-hexanoic acid: The unprotected form of the compound, which lacks the Boc group.
(S)-Boc-4-amino-6-methylthio-hexanoic acid: The enantiomer of the compound with opposite chirality.
®-Boc-4-amino-hexanoic acid: A similar compound without the methylthio substituent.
Uniqueness
®-Boc-4-amino-6-methylthio-hexanoic acid is unique due to the presence of both the Boc-protected amino group and the methylthio substituent. This combination provides distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-6-methylsulfanylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(16)13-9(7-8-18-4)5-6-10(14)15/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMKSUCVYQXQSN-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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